molecular formula C21H20N6O2 B11005194 1-(1H-indazol-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11005194
M. Wt: 388.4 g/mol
InChI Key: GCDJORYBKWEWMO-UHFFFAOYSA-N
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Description

1-(1H-INDAZOL-3-YL)-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of indazole, benzodiazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-INDAZOL-3-YL)-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indazole and benzodiazole intermediates, followed by their coupling with a pyrrolidine derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(1H-INDAZOL-3-YL)-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

1-(1H-INDAZOL-3-YL)-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-INDAZOL-3-YL)-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(1H-INDAZOL-3-YL)-N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE apart is its unique combination of indazole, benzodiazole, and pyrrolidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20N6O2/c1-26-17-9-5-4-8-16(17)23-18(26)11-22-21(29)13-10-19(28)27(12-13)20-14-6-2-3-7-15(14)24-25-20/h2-9,13H,10-12H2,1H3,(H,22,29)(H,24,25)

InChI Key

GCDJORYBKWEWMO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54

Origin of Product

United States

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